molecular formula C22H12ClN3O4S B12641914 1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-

1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-

Cat. No.: B12641914
M. Wt: 449.9 g/mol
InChI Key: FNPDVQLGCRLOSL-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound with a unique structure that includes isoindole, thiazolidine, and furan rings

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione derivatives can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, ligands, bases, and solvents. For example, a typical reaction might involve a palladium catalyst (10 mol%), a ligand (20 mol%), and a base (3 equivalents) in a suitable solvent at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of benzyl azides with α-aryldiazoesters can yield isoindoles with various substituents .

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione derivatives have a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 5-[5-[[3-(4-chlorophenyl)-2-iMino-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]- is unique due to its complex structure and the presence of multiple functional groups that allow for a wide range of chemical reactions and applications. Its ability to form fluorophores with aggregation-induced emission characteristics makes it particularly valuable for biological imaging .

Properties

Molecular Formula

C22H12ClN3O4S

Molecular Weight

449.9 g/mol

IUPAC Name

5-[5-[[3-(4-chlorophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H12ClN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)

InChI Key

FNPDVQLGCRLOSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Cl

Origin of Product

United States

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